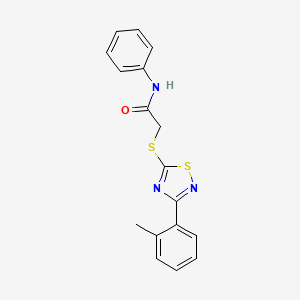

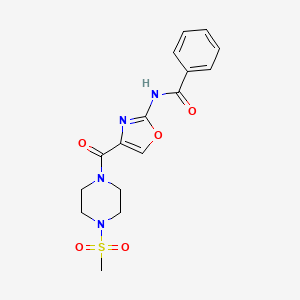

![molecular formula C8H11NaO3 B2823417 Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2413878-86-9](/img/structure/B2823417.png)

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a chemical compound with the CAS Number: 2418642-75-6 . It has a molecular weight of 194.16 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), which are similar to the compound , is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .Molecular Structure Analysis

The InChI code for Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate is 1S/C8H12O4.Na/c9-4-8-2-1-7(3-8,5-12-8)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1 .Chemical Reactions Analysis

There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . Because of their bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner .Physical And Chemical Properties Analysis

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 194.16 .Wissenschaftliche Forschungsanwendungen

Organocatalysis and Asymmetric Synthesis

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate serves as a valuable organocatalyst . Researchers have explored its use in asymmetric Michael additions, where it facilitates the formation of chiral products with high enantioselectivity. These reactions are essential for the synthesis of complex molecules, including natural product scaffolds .

Anti-Inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting transcription factors such as NF-AT and NF-IL2A. These factors play a crucial role in interleukin-2 (IL2) gene expression, making Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate a potential candidate for immunomodulatory therapies .

Drug Delivery Systems

Researchers have investigated the use of this compound in drug delivery systems. Its unique bicyclic structure allows for functionalization, enabling targeted drug delivery to specific tissues or cells. The carboxylate group can serve as a linker for conjugating therapeutic agents .

Polymer Chemistry

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate has been explored in polymer chemistry. Its reactivity with other monomers can lead to the synthesis of novel polymers with tailored properties, such as biodegradability, hydrophilicity, or mechanical strength .

Supramolecular Chemistry

Supramolecular assemblies based on this compound have been studied. Its ability to form hydrogen bonds and participate in host-guest interactions makes it useful for constructing functional materials, such as molecular receptors or sensors .

Green Chemistry and Solvent Alternatives

Given its water solubility, Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate can be employed as an alternative solvent in green chemistry protocols. Researchers explore its use in various reactions, aiming for more sustainable and environmentally friendly processes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3.Na/c1-7-2-3-8(4-7,5-11-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPGNTXFBSAEPO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(CO2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

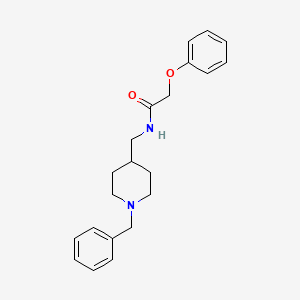

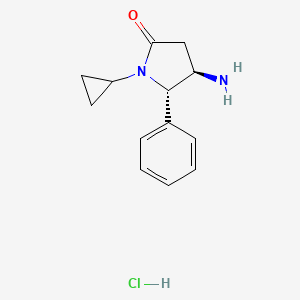

![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)

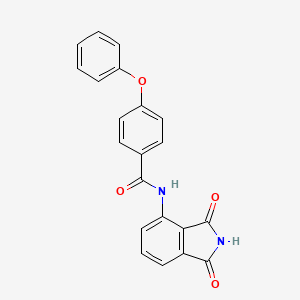

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2823338.png)

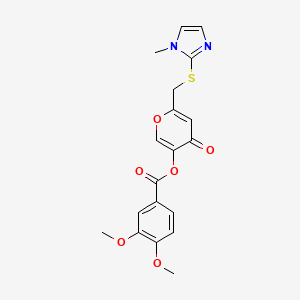

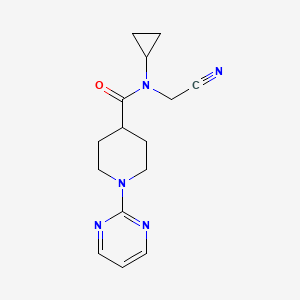

![4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline](/img/structure/B2823340.png)

![2-(pyrazine-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2823344.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)

methanone](/img/structure/B2823351.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2823355.png)